4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Description
4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a pyridinyl group, and a thioxo-tetrahydropyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
6-methyl-4-(4-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-9-5-6-14-25-20)22(28-24(31)26-16)18-10-12-19(13-11-18)30-15-17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
InChI Key |
RXKBBWPRFAHVND-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the pyridinyl intermediate: The pyridinyl group is introduced by reacting 2-chloropyridine with an appropriate nucleophile.
Formation of the thioxo-tetrahydropyrimidine core: This step involves the cyclization of a suitable precursor, such as thiourea, with the benzyloxyphenyl and pyridinyl intermediates under acidic or basic conditions.
Final coupling reaction: The final step involves coupling the thioxo-tetrahydropyrimidine intermediate with a carboxamide group using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The thioxo group can undergo nucleophilic substitution reactions to form various thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site.
Modulating receptors: Altering the signaling pathways by binding to receptor sites.
Interfering with DNA/RNA: Affecting the replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)phenyl acetic acid: Shares the benzyloxyphenyl group but lacks the pyridinyl and thioxo-tetrahydropyrimidine moieties.
N-[4-(benzyloxy)phenyl]glycinamide: Contains the benzyloxyphenyl group and an amide linkage but differs in the overall structure.
3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole: Contains similar functional groups but has a different core structure.
Uniqueness
4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of functional groups and core structure, which contribute to its diverse chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
